AC-Ser-gln-asn-tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “AC-Ser-gln-asn-tyr-OH” is a peptide consisting of the amino acids serine, glutamine, asparagine, and tyrosine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “AC-Ser-gln-asn-tyr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, glutamine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for asparagine and tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can be used to introduce functional groups into the peptide.
Major Products Formed
Oxidation: Oxidation of tyrosine can lead to the formation of dityrosine or other oxidative derivatives.
Reduction: Reduction of disulfide bonds results in free thiol groups.
Substitution: Substitution reactions can introduce new functional groups, altering the peptide’s properties.
Scientific Research Applications
Peptides like “AC-Ser-gln-asn-tyr-OH” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology: Peptides play essential roles in cell signaling, enzyme activity, and immune responses. They are used in studies of protein-protein interactions and as probes for investigating biological pathways.
Medicine: Peptides are explored as therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry: Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of peptides like “AC-Ser-gln-asn-tyr-OH” depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. For example, peptides can inhibit enzyme activity, block receptor-ligand interactions, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A cyclic peptide with a similar sequence but different structural properties.
Glu-Leu-Leu-Val-Asp-Leu-Leu: A peptide with a different sequence but similar functional groups.
Glu-Orn-Tyr-Thr-Glu-Ala-Pro-Gln-Tyr-Ile: Another peptide with tyrosine and glutamine residues.
Uniqueness
The uniqueness of “AC-Ser-gln-asn-tyr-OH” lies in its specific sequence and the presence of tyrosine, which can undergo various post-translational modifications. This peptide’s sequence and structure confer unique properties that can be exploited for specific research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.